phenyl(7H-purin-6-ylsulfanyl)acetic acid
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Overview
Description
This compound is significant in synthetic organic chemistry and is used in various applications, including the synthesis of nucleosides, nucleotides, and other pharmaceuticals. It is structurally related to phenylacetic acid, which is used to treat acute hyperammonemia and associated encephalopathy in patients with deficiencies in enzymes of the urea cycle.
Preparation Methods
This process involves the addition of thioacetal to inosine, followed by the cyclization of the resulting thioacetal to form the compound. The thioacetalization reaction can be catalyzed by various reagents, including Lewis acids, base-catalyzed hydration, and hydrolysis. Typically, this reaction is carried out in an aqueous solution at room temperature.
Chemical Reactions Analysis
Phenyl(7H-purin-6-ylsulfanyl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
Phenyl(7H-purin-6-ylsulfanyl)acetic acid is widely used in scientific research, particularly in biochemistry and physiology. It has been used to investigate the biochemical and physiological effects of purines and other compounds, as well as to study the structure and function of enzymes and proteins. Additionally, it has been used to study the effects of nucleoside analogs on gene expression and to investigate the mechanism of action of drugs.
Mechanism of Action
The mechanism of action of phenyl(7H-purin-6-ylsulfanyl)acetic acid involves its structural similarity to phenylacetic acid, which is a catabolite of phenylalanine. Phenylacetic acid is an active auxin, a type of plant hormone predominantly found in fruits. The compound exerts its effects by interacting with specific molecular targets and pathways, influencing biochemical pathways and physiological processes.
Comparison with Similar Compounds
Phenyl(7H-purin-6-ylsulfanyl)acetic acid can be compared to other similar compounds, such as:
Phenylacetic acid: Used as an adjunct to treat acute hyperammonemia and associated encephalopathy.
Indole derivatives: These compounds possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties
This compound is unique due to its specific structure and the range of applications in scientific research, particularly in studying the effects of purines and nucleoside analogs.
Properties
IUPAC Name |
2-phenyl-2-(7H-purin-6-ylsulfanyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c18-13(19)10(8-4-2-1-3-5-8)20-12-9-11(15-6-14-9)16-7-17-12/h1-7,10H,(H,18,19)(H,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLIVDQIGLUMSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)SC2=NC=NC3=C2NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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